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Compound of Interest

Compound Name:
2-bromo-N-

methylbenzenesulfonamide

Cat. No.: B1270548 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

constitutional isomers is a critical step in chemical synthesis and characterization. The ortho

(2-), meta (3-), and para (4-) isomers of bromo-N-methylbenzenesulfonamide, while sharing the

same molecular formula and weight, exhibit distinct physical properties and spectroscopic

signatures due to the different positions of the bromine atom on the benzene ring. This guide

provides a comprehensive comparison of these isomers, supported by experimental data and

detailed analytical protocols, to facilitate their unambiguous identification.

The three constitutional isomers of bromo-N-methylbenzenesulfonamide are:

2-bromo-N-methylbenzenesulfonamide (ortho)

3-bromo-N-methylbenzenesulfonamide (meta)

4-bromo-N-methylbenzenesulfonamide (para)

Distinguishing between these structures relies on a combination of physical property analysis

and spectroscopic techniques. While mass spectrometry can confirm the elemental

composition, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are

particularly powerful in elucidating the specific substitution pattern on the aromatic ring.
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Comparative Analysis of Physical and Spectroscopic
Data
The following tables summarize the key distinguishing features of the ortho, meta, and para

isomers of bromo-N-methylbenzenesulfonamide.

Table 1: Physical Properties

Property 2-bromo- (ortho) 3-bromo- (meta) 4-bromo- (para)

Molecular Formula C₇H₈BrNO₂S C₇H₈BrNO₂S C₇H₈BrNO₂S

Molecular Weight 250.11 g/mol [1][2] 250.11 g/mol [3][4] 250.11 g/mol [1]

CAS Number 98192-14-4[2] 153435-79-1[4][5][6] 703-12-8[1]

Physical Form Solid Solid[6] Solid / Semi-solid[7]

Melting Point (°C) Not readily available 62-66[3] 70-72

Table 2: ¹H NMR Spectroscopy - Aromatic Region (Predicted)
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Isomer Expected Splitting Pattern Description

ortho
Complex multiplet (ABCD

system)[8]

Four unique aromatic protons

with different chemical shifts

and coupling constants,

resulting in a complex,

overlapping multiplet. No

singlets are expected.[9]

meta
Complex multiplet (ABCD

system)[8]

Four unique aromatic protons.

Often, the proton between the

two substituents (at C2)

appears as a broad singlet or a

triplet with a small meta

coupling constant.[10]

para
Two doublets (AA'BB' system)

[8][11][12]

Due to symmetry, there are

only two sets of equivalent

aromatic protons. This results

in two distinct signals, which

typically appear as doublets

with a characteristic ortho

coupling constant (J ≈ 8-9 Hz).

[9][12]

Table 3: ¹³C NMR Spectroscopy - Aromatic Region (Predicted)
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Isomer
Expected Number of
Signals

Description

ortho 6
All six aromatic carbons are

chemically non-equivalent.

meta 6
All six aromatic carbons are

chemically non-equivalent.

para 4

Due to a plane of symmetry,

there are only four unique

carbon signals in the aromatic

region.[13]

Table 4: IR Spectroscopy - Key Diagnostic Bands

Isomer
C-H Out-of-Plane Wagging
(cm⁻¹)

Ring Bending (cm⁻¹)

ortho ~770 - 735 N/A

meta ~810 - 750[14] ~690[14]

para ~860 - 790[14] N/A

Data derived from established

ranges for disubstituted

benzenes.[14][15]

Table 5: Mass Spectrometry
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Isomer Molecular Ion (M⁺) Pattern Fragmentation

ortho, meta, para
Two peaks of ~1:1 intensity at

m/z 249 and 251

The molecular ion peak will be

identical for all isomers. The

characteristic M⁺ / M+2 pattern

confirms the presence of one

bromine atom.[16][17]

Fragmentation patterns may

differ but can be complex to

predict without experimental

standards for each isomer. The

loss of SO₂ (64 Da) or the N-

methyl group (29 Da) are

potential fragmentation

pathways.

Analytical Workflow and Visualization
A systematic approach is essential for the accurate identification of an unknown isomer of

bromo-N-methylbenzenesulfonamide. The workflow below outlines the logical sequence of

analyses.
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Sample Analysis

Data Interpretation & Identification

Unknown Isomer Sample
(ortho, meta, or para)

Mass Spectrometry (ESI-MS) Infrared Spectroscopy (ATR-FTIR)
NMR Spectroscopy

(¹H and ¹³C)

Confirm Molecular Weight (250.11)
& Bromine Presence (M+ / M+2)

Identify Substitution Pattern
(C-H Wagging Bands)

Determine Connectivity
(Splitting Patterns & Signal Count)

Final Isomer Identification

Click to download full resolution via product page

Caption: Analytical workflow for isomer identification.
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Experimental Protocols
The following are generalized protocols that can be adapted for the analysis of bromo-N-

methylbenzenesulfonamide isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework and identify the substitution

pattern.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg (for ¹H NMR) or 20-25 mg (for ¹³C NMR) of the purified isomer in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does

not already contain it.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

Analysis:

For ¹H NMR, analyze the aromatic region (typically 7.0-8.5 ppm) for the number of signals,

their integration, and splitting patterns to determine if it matches the expected pattern for

ortho, meta, or para substitution (see Table 2).

For ¹³C NMR, count the number of distinct signals in the aromatic region (typically 110-150

ppm) to confirm the level of symmetry (see Table 3).
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Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Objective: To identify the substitution pattern on the benzene ring via characteristic out-of-

plane bending vibrations.

Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

Sample Preparation:

Ensure the ATR crystal is clean by taking a background spectrum.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

Collect the spectrum over a range of 4000-650 cm⁻¹.

Use a resolution of 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.

Analysis:

Examine the "fingerprint region" below 1000 cm⁻¹.

Identify the strong C-H out-of-plane wagging bands and compare their positions to the

characteristic ranges for ortho, meta, and para disubstitution (see Table 4).[14]

Mass Spectrometry (MS)
Objective: To confirm the molecular weight and the presence of a single bromine atom.

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) or electron impact

(EI) source.

Sample Preparation:
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Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol

or acetonitrile).

Data Acquisition:

Acquire a full scan mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺ (for ESI) or the molecular ion M⁺ (for EI).

Ensure the mass range includes m/z values from at least 50 to 300.

Analysis:

Locate the molecular ion cluster. For bromo-N-methylbenzenesulfonamide, expect to see

two peaks of nearly equal intensity at m/z 249 and 251 (for the M⁺ ion) or 250 and 252 (for

the [M+H]⁺ ion), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[17]

This confirms the molecular formula and the presence of one bromine atom.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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